Physicochemical Properties of 5-Ethyl-3-methylbenzofuran: A Technical and Methodological Guide
Physicochemical Properties of 5-Ethyl-3-methylbenzofuran: A Technical and Methodological Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the physicochemical properties of 5-Ethyl-3-methylbenzofuran. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a framework for its characterization. This is achieved through a comparative analysis of structurally related benzofuran analogs, computational predictions, and detailed experimental protocols. This approach provides a robust estimation of its properties and a practical guide for empirical validation, crucial for its potential applications in medicinal chemistry and materials science.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules. They are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide array of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The specific substituents on the benzofuran core are critical in defining the molecule's pharmacological and pharmacokinetic profile. The subject of this guide, 5-Ethyl-3-methylbenzofuran, combines the core benzofuran structure with alkyl substituents that are expected to modulate its lipophilicity and metabolic stability, making a thorough understanding of its physicochemical properties essential for any potential development.
Molecular Structure and Identification
Chemical Structure:
Figure 1: Chemical structure of 5-Ethyl-3-methylbenzofuran.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-Ethyl-3-methylbenzofuran | N/A |
| Molecular Formula | C₁₁H₁₂O | N/A |
| Molecular Weight | 160.21 g/mol | N/A |
| CAS Number | Not assigned | N/A |
Estimated and Comparative Physicochemical Properties
In the absence of direct experimental data, the physicochemical properties of 5-Ethyl-3-methylbenzofuran are estimated through computational prediction and by comparison with the known properties of its structural analogs: 3-methylbenzofuran and other substituted benzofurans.
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Estimated Value for 5-Ethyl-3-methylbenzofuran | 3-Methylbenzofuran | 5-Ethyl-3-phenyl-1-benzofuran-2(3H)-one | Notes and Justification |
| Boiling Point | ~210-220 °C | 197 °C[1] | N/A | The addition of an ethyl group is expected to increase the boiling point relative to 3-methylbenzofuran due to increased molecular weight and van der Waals forces. |
| Melting Point | N/A | N/A | N/A | Difficult to predict accurately without experimental data, as it is highly dependent on crystal packing. |
| Density | ~1.0-1.1 g/cm³ | 1.06 g/cm³[1] | N/A | Expected to be similar to 3-methylbenzofuran. |
| LogP (o/w) | ~3.5-4.0 | 2.3 (XLogP3)[3] | 3.8 (XLogP3)[4] | The ethyl group significantly increases lipophilicity compared to the methyl-only analog. The predicted value is in line with similarly substituted benzofurans. |
| Water Solubility | Low | N/A | N/A | Expected to have low aqueous solubility due to its increased lipophilicity. |
Spectroscopic Characterization Profile
The structural elucidation of 5-Ethyl-3-methylbenzofuran would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[5][6]
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the methyl group.
-
Aromatic Protons (3H): Signals in the range of δ 7.0-7.6 ppm. The substitution pattern will lead to a specific splitting pattern (doublets and a singlet).
-
Ethyl Group (5H): A quartet for the methylene protons (-CH₂-) around δ 2.7 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3 ppm.
-
Methyl Group (3H): A singlet for the methyl group at the 3-position, expected around δ 2.2-2.4 ppm.
4.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.
-
Aromatic and Heterocyclic Carbons (9C): Signals in the downfield region (δ 110-160 ppm).
-
Ethyl Group (2C): Signals for the methylene and methyl carbons.
-
Methyl Group (1C): A signal for the methyl carbon at the 3-position.
4.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:[7]
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1450 cm⁻¹
-
C-O-C stretching (ether): ~1050-1250 cm⁻¹
4.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 160.21. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.
Experimental Determination of Physicochemical Properties
To obtain definitive data for 5-Ethyl-3-methylbenzofuran, the following experimental protocols are recommended.
5.1. Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.[8]
Objective: To determine the concentration of a saturated solution of 5-Ethyl-3-methylbenzofuran in various solvents at a constant temperature.
Materials:
-
5-Ethyl-3-methylbenzofuran (solid/liquid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of 5-Ethyl-3-methylbenzofuran to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Shake the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved compound.
-
Centrifuge the samples at a high speed to pellet the undissolved solid/separate the excess liquid phase.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.
-
The experiment should be performed in triplicate for each solvent.
Figure 2: Workflow for the shake-flask solubility assay.
5.2. Protocol: Determination of Partition Coefficient (LogP) by HPLC
This method provides a rapid and reliable estimation of the octanol-water partition coefficient.
Objective: To determine the LogP value of 5-Ethyl-3-methylbenzofuran using reversed-phase high-performance liquid chromatography (RP-HPLC).
Foundational Principle: A linear relationship exists between the logarithm of the retention factor (k) of a compound on a reversed-phase column and its LogP value. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.
Materials:
-
5-Ethyl-3-methylbenzofuran
-
A set of standard compounds with known LogP values spanning a relevant range.
-
HPLC system with a C18 column and UV detector.
-
Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Data acquisition and processing software.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.
-
Standard Injection: Inject each standard compound and record its retention time (t_R).
-
Void Time Determination: Determine the column void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Retention Factor (k): For each standard, calculate k using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log(k) versus the known LogP values for the standards. Perform a linear regression to obtain the calibration equation.
-
Sample Analysis: Inject 5-Ethyl-3-methylbenzofuran and determine its retention time.
-
LogP Calculation: Calculate log(k) for the test compound and use the calibration equation to determine its LogP value.
Figure 3: HPLC-based workflow for LogP determination.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the predicted and comparative physicochemical properties of 5-Ethyl-3-methylbenzofuran and outlines the necessary experimental protocols for their validation. The benzofuran scaffold holds significant promise in drug discovery and materials science, and a thorough understanding of the properties of its derivatives is paramount for their successful application. The methodologies described herein provide a clear path forward for the empirical characterization of this and other novel benzofuran derivatives, enabling a data-driven approach to their development.
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